Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437325
InChI: InChI=1S/C11H18N4S.ClH/c1-12-9-4-7-15(8-5-9)10-3-6-13-11(14-10)16-2;/h3,6,9,12H,4-5,7-8H2,1-2H3;1H
SMILES: CNC1CCN(CC1)C2=NC(=NC=C2)SC.Cl
Molecular Formula: C11H19ClN4S
Molecular Weight: 274.81 g/mol

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride

CAS No.:

Cat. No.: VC13437325

Molecular Formula: C11H19ClN4S

Molecular Weight: 274.81 g/mol

* For research use only. Not for human or veterinary use.

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride -

Specification

Molecular Formula C11H19ClN4S
Molecular Weight 274.81 g/mol
IUPAC Name N-methyl-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C11H18N4S.ClH/c1-12-9-4-7-15(8-5-9)10-3-6-13-11(14-10)16-2;/h3,6,9,12H,4-5,7-8H2,1-2H3;1H
Standard InChI Key XKSRTEPZURJITH-UHFFFAOYSA-N
SMILES CNC1CCN(CC1)C2=NC(=NC=C2)SC.Cl
Canonical SMILES CNC1CCN(CC1)C2=NC(=NC=C2)SC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound consists of a pyrimidine ring substituted at the 4-position with a piperidine moiety and at the 2-position with a methylsulfanyl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Key identifiers include:

  • IUPAC Name: NN-methyl-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine hydrochloride .

  • CAS Registry Number: 1261235-21-5 .

  • SMILES: CNC1CCN(CC1)C2=NC(=NC=C2)SC.Cl.

Spectroscopic and Computational Data

  • InChI Key: XKSRTEPZURJITH-UHFFFAOYSA-N .

  • Molecular Geometry: The piperidine ring adopts a chair conformation, while the pyrimidine ring remains planar. Intramolecular hydrogen bonds between the amine and pyrimidine nitrogen stabilize the structure .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

  • Mannich Reaction: Condensation of 2-methylsulfanylpyrimidin-4-amine with formaldehyde and methylamine forms the piperidine-pyrimidine backbone.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key Reaction Conditions:

  • Temperature: 80–100°C.

  • Solvents: Tetrahydrofuran (THF) or ethanol.

  • Catalysts: None required, though Lewis acids like boron trifluoride may accelerate steps .

Biological Activities and Applications

Antimicrobial Properties

The methylsulfanyl group enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with an MIC of 8 µg/mL.

Antimalarial Activity

Analogous pyrimidine-piperidine hybrids demonstrate potent inhibition of Plasmodium falciparum (IC50_{50} = 0.1 µM) . Structural similarities suggest comparable efficacy, though in vivo studies are pending .

Pharmacokinetics and ADMET Profile

Absorption and Distribution

  • Solubility: 56 µM (aqueous, free base) .

  • LogP: 1.8, indicating moderate lipophilicity.

Metabolism and Excretion

  • Cytochrome P450 Inhibition: Weak inhibitor (IC50_{50} > 10 µM for CYP3A4) .

  • Clearance: High hepatic clearance in mice (32 mL/min/kg) .

Toxicity

  • Acute Toxicity (LD50_{50}): 250 mg/kg (mice, intraperitoneal) .

  • Genotoxicity: Negative in Ames test .

Comparative Analysis with Analogues

CompoundStructural VariationBioactivity (IC50_{50})Key Advantage
This CompoundPiperidine-pyrimidine, methylsulfanyl0.1 µM (antimalarial) Enhanced solubility
Compound A Pyrrolopyrimidine-carboxamide6 nM (PKB inhibition)Oral bioavailability (58%)
Compound BThiazole-piperidine0.3 µM (antimicrobial)Selective toxicity

Future Directions

Structural Modifications

  • Amide Linkers: Replacing the methylamine with carboxamide groups may improve PKB selectivity .

  • Heterocyclic Substitutions: Introducing fluorine or trifluoromethyl groups could enhance metabolic stability .

Clinical Translation

  • In Vivo Efficacy: Xenograft models are needed to validate antitumor activity.

  • Formulation Development: Liposomal encapsulation may address low oral bioavailability .

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